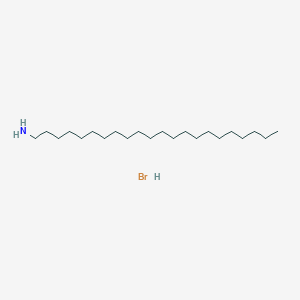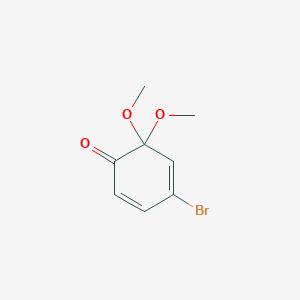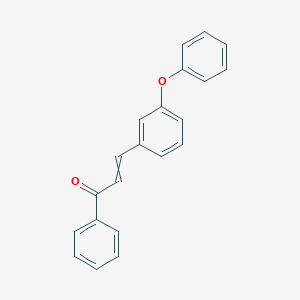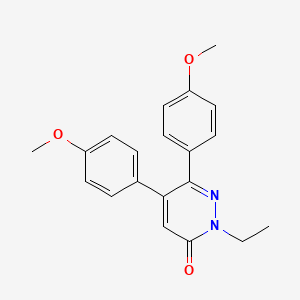
1,3-Dioxolane, 2-(4-ethoxy-3-methoxyphenyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2-(4-ethoxy-3-methoxyphenyl)-4-methyl- is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at positions 1 and 3. This particular compound is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, along with a methyl group at the 4-position of the dioxolane ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(4-ethoxy-3-methoxyphenyl)-4-methyl- typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst, solvent, and temperature are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
1,3-Dioxolane, 2-(4-ethoxy-3-methoxyphenyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1,3-Dioxolane, 2-(4-ethoxy-3-methoxyphenyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 1,3-Dioxolane, 2-(4-ethoxy-3-methoxyphenyl)-4-methyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
- 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl-
- 1,3-Dioxolane, 2-(4-ethoxyphenyl)-4-methyl-
- 1,3-Dioxolane, 2-(4-methoxy-3-ethoxyphenyl)-4-methyl-
Uniqueness
1,3-Dioxolane, 2-(4-ethoxy-3-methoxyphenyl)-4-methyl- is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its solubility, stability, and potential biological activity compared to similar compounds.
特性
CAS番号 |
214220-84-5 |
|---|---|
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC名 |
2-(4-ethoxy-3-methoxyphenyl)-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C13H18O4/c1-4-15-11-6-5-10(7-12(11)14-3)13-16-8-9(2)17-13/h5-7,9,13H,4,8H2,1-3H3 |
InChIキー |
FLQVOGLTZVMLFX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2OCC(O2)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


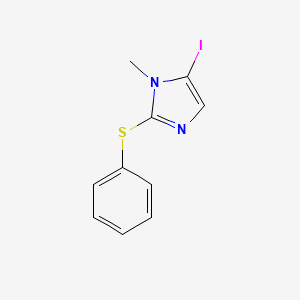
![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
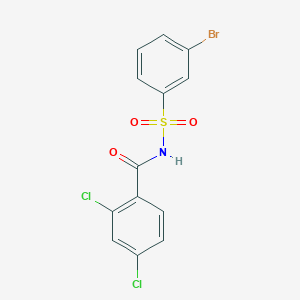
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
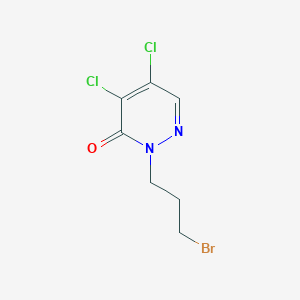
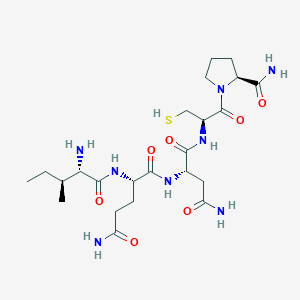
![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
